molecular formula C2HBr5O2S B14270821 Tribromo(dibromomethanesulfonyl)methane CAS No. 134767-21-8

Tribromo(dibromomethanesulfonyl)methane

Cat. No.: B14270821
CAS No.: 134767-21-8
M. Wt: 488.6 g/mol
InChI Key: GIGXBIICVMCDPN-UHFFFAOYSA-N
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Description

Tribromo(dibromomethanesulfonyl)methane is a chemical compound characterized by the presence of multiple bromine atoms and a sulfonyl group attached to a methane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tribromo(dibromomethanesulfonyl)methane typically involves the bromination of methanesulfonyl chloride in the presence of a brominating agent such as bromine or a bromine-containing compound. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions on the methane backbone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tribromo(dibromomethanesulfonyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce less brominated methane derivatives. Substitution reactions can result in the formation of various functionalized methane compounds.

Scientific Research Applications

Tribromo(dibromomethanesulfonyl)methane has several scientific research applications, including:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Tribromo(dibromomethanesulfonyl)methane involves its interaction with molecular targets through its bromine atoms and sulfonyl group. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Tribromomethane: A simpler compound with three bromine atoms attached to a methane backbone.

    Dibromomethane: Contains two bromine atoms and is used in similar applications.

    Methanesulfonyl Chloride: A precursor in the synthesis of Tribromo(dibromomethanesulfonyl)methane.

Uniqueness

This compound is unique due to the presence of both multiple bromine atoms and a sulfonyl group, which confer distinct chemical properties and reactivity

Properties

CAS No.

134767-21-8

Molecular Formula

C2HBr5O2S

Molecular Weight

488.6 g/mol

IUPAC Name

tribromo(dibromomethylsulfonyl)methane

InChI

InChI=1S/C2HBr5O2S/c3-1(4)10(8,9)2(5,6)7/h1H

InChI Key

GIGXBIICVMCDPN-UHFFFAOYSA-N

Canonical SMILES

C(S(=O)(=O)C(Br)(Br)Br)(Br)Br

Origin of Product

United States

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